N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide

Description

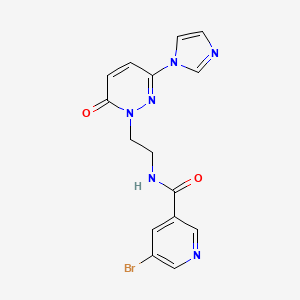

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide is a heterocyclic compound featuring a pyridazinone core substituted with an imidazole ring at the 3-position, linked via an ethyl group to a 5-bromonicotinamide moiety. Its molecular formula is C15H13BrN6O2, with a molecular weight of 389.22 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and other bioactive molecules targeting enzymatic pathways .

Properties

IUPAC Name |

5-bromo-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O2/c16-12-7-11(8-18-9-12)15(24)19-4-6-22-14(23)2-1-13(20-22)21-5-3-17-10-21/h1-3,5,7-10H,4,6H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCXCBEHDCAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1N2C=CN=C2)CCNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like TBHP.

Reduction: Employing reducing agents such as sodium borohydride.

Substitution: Halogen exchange reactions using reagents like sodium iodide.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce halogenated analogs.

Scientific Research Applications

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on modifications to its pyridazinone core, substituents, or linker regions. Below is a comparative analysis of key derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity The 5-bromonicotinamide group in the target compound offers a balance of halogen bonding and moderate polarity, contrasting with the thiazole carboxamide in its analog (406.5 g/mol), which prioritizes lipophilicity and aromatic interactions .

Linker and Core Modifications

- Ethyl linkers (as in the target compound) provide flexibility, whereas acetamide linkers (e.g., in ) may restrict conformational freedom, affecting binding pocket compatibility .

- Sulfonamide -containing analogs () exhibit high aqueous solubility but may suffer from reduced membrane permeability compared to nicotinamide derivatives .

Halogenation and Binding The bromine in the target compound and ’s indolinone derivative enhances hydrophobic and halogen bonding interactions, critical for target affinity. In contrast, fluorine in ’s compound offers electronegativity benefits without significant steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.